molecular formula C7H10O2 B1345462 1,4-Dioxaspiro[4.4]non-6-ene CAS No. 695-56-7

1,4-Dioxaspiro[4.4]non-6-ene

Cat. No.: B1345462
CAS No.: 695-56-7
M. Wt: 126.15 g/mol
InChI Key: ATFWVBMLTLPOHI-UHFFFAOYSA-N
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Description

. This compound is characterized by its spiro structure, which includes a dioxane ring fused to a cyclopentene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

1,4-Dioxaspiro[4.4]non-6-ene can be synthesized through several methods. One common synthetic route involves the reaction of cyclopent-2-en-1-one with ethylene glycol in the presence of an acid catalyst to form the ethylene ketal . The reaction conditions typically include refluxing the reactants in a suitable solvent such as toluene or benzene, followed by purification through distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles such as amines or thiols replace the oxygen atoms in the dioxane ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dioxaspiro[4.4]non-6-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: this compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]non-6-ene involves its ability to undergo various chemical transformations, which can be exploited in different applications. The compound can act as a precursor to reactive intermediates, which then participate in further chemical reactions. Molecular targets and pathways involved include enzyme active sites, where the compound can bind and undergo catalysis, leading to the formation of desired products.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.4]non-6-ene can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific spiro structure and the presence of the double bond, which provides distinct chemical properties and reactivity compared to other spiro compounds.

Properties

IUPAC Name

1,4-dioxaspiro[4.4]non-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFWVBMLTLPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219731
Record name Cyclopent-2-en-1-one-ethyleneacetal
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-56-7
Record name 1,4-Dioxaspiro[4.4]non-6-ene
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name 695-56-7
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name 1,4-Dioxaspiro[4.4]non-6-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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